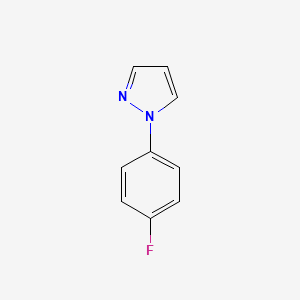

1-(4-Fluorophenyl)pyrazole

Description

Propriétés

IUPAC Name |

1-(4-fluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJURTWXGGBFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306545 | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81329-32-0 | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81329-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Fluorophenyl Pyrazole and Its Derivatives

Cyclocondensation Reactions for Pyrazole (B372694) Ring Formation

The most common approach to pyrazole synthesis involves the cyclocondensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. nih.gov This strategy allows for the direct incorporation of desired substituents onto the pyrazole core.

Reactions Involving Ethyl Acetoacetate and 4-Fluorophenylhydrazine

The reaction between a β-ketoester, such as ethyl acetoacetate, and a hydrazine is a classical and widely used method for preparing pyrazolones, which are tautomers of hydroxypyrazoles. In this reaction, 4-fluorophenylhydrazine would react with ethyl acetoacetate, typically under reflux conditions, to yield 3-methyl-1-(4-fluorophenyl)pyrazol-5-one. scispace.comresearchgate.net The initial step involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable five-membered pyrazolone (B3327878) ring. researchgate.net Different derivatives can be prepared by using various substituted phenyl hydrazines. scispace.com

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| Ethyl Acetoacetate | 4-Fluorophenylhydrazine | 3-Methyl-1-(4-fluorophenyl)pyrazol-5-one | Reflux in ethanol (B145695) or acetic acid |

This table illustrates the classic Knorr-type pyrazole synthesis adapted for the specified starting materials.

Condensation of α,β-Unsaturated Ketones Bearing 4-Fluorophenyl Substituents with Hydrazines

The reaction of α,β-unsaturated ketones (chalcones) with hydrazines is a versatile method for synthesizing pyrazoles. cyberleninka.ru When an α,β-unsaturated ketone containing a 4-fluorophenyl group is treated with hydrazine hydrate (B1144303), the reaction typically proceeds via the formation of an intermediate hydrazone, which then undergoes intramolecular cyclocondensation to yield the corresponding pyrazoline. cyberleninka.ru Subsequent oxidation of the pyrazoline intermediate, for instance by heating in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere, affords the aromatic pyrazole. organic-chemistry.org This method can produce a mixture of regioisomers depending on the substitution pattern of the ketone and the reaction conditions. researchgate.netbeilstein-journals.org The use of catalytic amounts of acetic acid in ethanol is a common condition for this reaction. cyberleninka.ru

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| α,β-Unsaturated Ketone (with 4-fluorophenyl group) | Hydrazine Hydrate | Pyrazoline derivative | Pyrazole derivative |

This table outlines the general pathway for pyrazole synthesis from α,β-unsaturated ketones.

Cyclization from Fluorinated Enaminones and 1,3-Dicarbonyl Equivalents

A highly regioselective and efficient route to substituted pyrazoles involves the use of enaminones. nih.gov The reaction of enaminones with aryl hydrazines, such as 4-fluorophenylhydrazine, in ethanol with acetic acid can produce fluoroalkylated pyrazoles in high yield. nih.gov This method is often superior to syntheses starting from fluoroalkyl β-diketones. nih.gov The use of fluorinated 1,3-dicarbonyl compounds as "block-synthons" is a key strategy for creating fluorinated heterocycles. clockss.org For instance, 2-(trifluoromethyl)-1,3-dicarbonyl compounds can react with hydrazine derivatives to provide fluorinated pyrazoles. researchgate.net Specifically, the reaction of 2-(trifluoromethyl)-1,3-diketones leads to 4-(trifluoromethyl)pyrazole derivatives. researchgate.net

| Precursor Type | Hydrazine Derivative | Key Features |

| Amine-functionalized enaminones | Aryl sulfonyl hydrazine | Metal-free, occurs in water, produces good yields. nih.gov |

| Fluorinated β-diketones | Hydrazine | "Block-synthon" approach, leads to fluorinated pyrazoles. clockss.orgresearchgate.net |

| Enaminones | Aryl hydrazines | High regioselectivity and excellent yields. nih.gov |

This table summarizes modern approaches using enaminones and related precursors for pyrazole synthesis.

Synthesis via Hydrazones and Furan-2,3-dione Derivatives

A specialized method for creating functionalized pyrazoles involves the reaction of hydrazones with furan-2,3-diones. Research has shown that reacting 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with benzaldehyde(4-fluorophenyl)hydrazone results in the formation of 4-benzoyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid. researchgate.net This reaction provides a pathway to pyrazoles with carboxylic acid functionality at the 3-position, which can be a handle for further synthetic modifications. researchgate.net The condensation is typically carried out in a solvent like refluxing benzene, yielding the pyrazole derivatives in moderate to good yields. nih.gov

Fluorination and Functionalization Approaches

Instead of building the ring with a fluorine-containing starting material, a fluorine atom can be introduced directly onto a pre-formed pyrazole nucleus.

Direct Fluorination of Pyrazoles and Oxidative Fluorination

Direct fluorination of a pyrazole ring can be accomplished through several mechanisms. olemiss.edu One approach is an electrophilic aromatic substitution (EAS) reaction using an electrophilic fluorine source. olemiss.edu Selectfluor® (F-TEDA-BF4) is a common reagent for this purpose. The electrophilic fluorination of 3,5-disubstituted pyrazoles with Selectfluor® has been shown to produce 4-fluorinated pyrazoles. rsc.org Another method involves the deprotonation of an N-arylated pyrazole at the 5-position using a strong base like butyllithium (B86547) (BuLi), creating a nucleophilic carbanion that can then attack an electrophilic fluorine source. olemiss.edu This latter method, however, requires harsh conditions. olemiss.edu

| Method | Reagent(s) | Position Fluorinated | Notes |

| Electrophilic Aromatic Substitution | Selectfluor® | 4-position | Applicable to 3,5-disubstituted pyrazoles. rsc.org |

| Deprotonation/Fluorination | 1. BuLi (strong base)2. Electrophilic Fluorine Source | 5-position | Requires harsh conditions, suitable for base-stable compounds. olemiss.edu |

This table details methods for the direct introduction of fluorine onto a pyrazole ring.

Introduction of Fluoroalkyl Groups (e.g., Trifluoromethyl)

The incorporation of fluoroalkyl groups, particularly the trifluoromethyl (CF3) group, into the pyrazole ring can significantly enhance the metabolic stability and cell permeability of the resulting compounds. acs.org Several methods have been established for the synthesis of trifluoromethylated pyrazoles.

One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds containing a trifluoromethyl group with hydrazine derivatives. nih.gov For instance, the reaction of a 2-(trifluoromethyl)-1,3-diketone with phenylhydrazine (B124118) can yield a 1,3,4,5-substituted pyrazole. nih.gov The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on the hydrazine. nih.gov

Another powerful strategy is the [3+2] cycloaddition of trifluoromethylated 1,3-dipoles, such as in situ generated trifluoroacetonitrile (B1584977) imines, with appropriate dipolarophiles like chalcones. nih.govacs.org This method allows for the regio- and diastereoselective formation of trifluoromethylated pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govacs.org The choice of solvent can influence the outcome of the oxidation step, with some solvents promoting the formation of fully substituted pyrazoles and others leading to deacylative aromatization. nih.govacs.org

Furthermore, direct trifluoromethylation of pre-formed pyrazole rings can be achieved using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper catalyst. nih.gov This domino reaction involves cyclization, trifluoromethylation, and detosylation to afford 4-trifluoromethyl-N-H pyrazoles. nih.gov

A silver-catalyzed [3+2] cycloaddition reaction of dicyanoalkenes with trifluorodiazoethane (CF3CHN2) provides a one-pot method for constructing pyrazoles with both trifluoromethyl and cyano groups. chinesechemsoc.orgchinesechemsoc.org This approach is notable for its ability to introduce two important functional groups in a single step with high regioselectivity. chinesechemsoc.orgchinesechemsoc.org

Here is a table summarizing various methods for introducing trifluoromethyl groups into pyrazoles:

| Method | Reagents | Key Features |

| Cyclocondensation | 2-(Trifluoromethyl)-1,3-diketone, Phenylhydrazine | Good yield, regioselectivity influenced by substituents. nih.gov |

| [3+2] Cycloaddition | Trifluoroacetonitrile imines, Chalcones | High regio- and diastereoselectivity. nih.govacs.org |

| Direct Trifluoromethylation | α,β-Alkynic tosylhydrazones, TMSCF3, Copper catalyst | Domino reaction under mild conditions. researchgate.net |

| Silver-Catalyzed Cycloaddition | Dicyanoalkenes, Trifluorodiazoethane | One-pot synthesis of CF3- and CN-functionalized pyrazoles. chinesechemsoc.orgchinesechemsoc.org |

Derivatizations of Non-fluorinated Pyrazole Precursors

The synthesis of 1-(4-fluorophenyl)pyrazole can also be achieved by derivatizing non-fluorinated pyrazole precursors. A fundamental and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.com To synthesize this compound, 4-fluorophenylhydrazine is reacted with a suitable 1,3-dicarbonyl compound. ekb.eg

For example, the reaction of 4-fluoroaniline (B128567) with 2,4-pentanedione in the presence of O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C yields 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole. nih.gov The purity of the final product is crucial, especially for applications in fungicide synthesis where a high degree of purity (e.g., at least 98% by weight) is often required. google.com

Solvent-free, mechanochemical methods have also been developed for the synthesis of fluorinated and non-fluorinated 1,4-diarylpyrazoles. nih.gov This two-step protocol involves a (3+2)-cycloaddition of in situ generated nitrile imines and chalcones, followed by oxidation of the resulting 5-acylpyrazolines with activated MnO2. nih.gov This approach offers a more environmentally friendly alternative to traditional solvent-based syntheses. nih.gov

The following table outlines the synthesis of this compound derivatives from non-fluorinated precursors:

| Precursors | Reagents/Conditions | Product |

| 4-Fluoroaniline, 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine, DMF, 85°C | 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole nih.gov |

| Non-fluorinated nitrile imines, Chalcones | Ball-milling, MnO2 | 1,4-Diarylpyrazoles nih.gov |

| 4,4'-Difluorochalcone, Semicarbazide hydrochloride | Ethanolic sodium hydroxide | 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide researchgate.net |

| 4,4'-Difluorochalcone, Thiosemicarbazide | Ethanolic sodium hydroxide | 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide researchgate.net |

Advanced and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and economically viable synthetic methods.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued for their ability to produce complex molecules in a single step, reducing waste and saving time and resources. Several MCRs have been developed for the synthesis of pyrazole derivatives.

A notable example is the synthesis of 1H-pyrazole-1-carbothioamide derivatives through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com This reaction proceeds smoothly in the presence of a HAp/ZnCl2 nano-flakes catalyst, offering high yields and short reaction times. biointerfaceresearch.com

Another approach involves a one-pot, three-component reaction of aldehydes, ketones, and phenylhydrazine under microwave irradiation to synthesize pyrazoline, which is then oxidized to pyrazole. mdpi.com This method has been successfully used to synthesize 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. mdpi.com

Metal-Catalyzed Cyclizations (e.g., Copper-Mediated)

Metal-catalyzed reactions, particularly those using copper, have proven to be highly effective for the synthesis of pyrazoles. Copper-catalyzed N-arylation, a type of Ullmann condensation, is a key method for forming the N-aryl bond in 1-arylpyrazoles. researchgate.net These reactions can be carried out under mild conditions and are compatible with a wide range of functional groups. researchgate.net

For instance, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org Copper-mediated methods have also been developed for the synthesis of 4-(trifluoromethyl)pyrazoles via a domino sequence of cyclization, trifluoromethylation, and detosylation. nih.govresearchgate.net

Sonication-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a green and efficient tool in organic synthesis. jocpr.com Sonication can accelerate reaction rates, improve yields, and often leads to cleaner reactions compared to conventional heating methods. jocpr.comorientjchem.org

The synthesis of pyrazole derivatives has been successfully achieved using sonication. For example, the cyclization of oxonitriles with hydrazine hydrate in acetic acid under sonication for 1-2 hours yields the final pyrazole products. orientjchem.org This method has been used to prepare 3-(4-fluorophenyl)-1H-pyrazol-5-amine. orientjchem.org Ultrasound has also been employed in the one-pot, two-step synthesis of pyrazoline-based compounds, highlighting its utility in creating complex heterocyclic structures. nih.gov

Optimisation of Reaction Conditions and Purification Techniques

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing by-products. This often involves screening various solvents, catalysts, temperatures, and reaction times. beilstein-journals.orgnih.gov For instance, in the synthesis of pyrazoles from 1,3-dicarbonyl compounds and arylhydrazines, using aprotic dipolar solvents like N,N-dimethylacetamide can provide better regioselectivity compared to polar protic solvents like ethanol. nih.gov The use of catalysts like nano-ZnO can also lead to excellent yields and shorter reaction times in a greener protocol. nih.gov

Purification of the final pyrazole product is a critical step to ensure it meets the required standards for its intended application. google.com Common purification techniques include recrystallization, which can sometimes lead to tautomeric conversion, and column chromatography. nih.govmdpi.com For industrial-scale production, a method for purifying pyrazoles involves dissolving the crude product in a solvent, reacting it with an acid to form a salt, and then separating the acid addition salt by crystallization. google.com

The following table summarizes key aspects of reaction optimization and purification:

| Aspect | Details |

| Solvent Selection | Aprotic dipolar solvents (e.g., DMA) can improve regioselectivity. nih.gov Toluene was found to be the optimal solvent for certain thiocyanation reactions of pyrazoles. beilstein-journals.org |

| Catalyst Choice | Nano-ZnO can provide excellent yields in a green protocol. nih.gov HAp/ZnCl2 nano-flakes are effective for one-pot syntheses. biointerfaceresearch.com |

| Temperature Control | Temperature can be used to control the divergent synthesis of different pyrazole derivatives. nih.gov |

| Purification | Recrystallization and column chromatography are common lab-scale methods. nih.govmdpi.com Industrial purification can involve acid salt formation and crystallization. google.com |

Computational Chemistry and Theoretical Studies of 1 4 Fluorophenyl Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 1-(4-Fluorophenyl)pyrazole, these methods have been instrumental in characterizing its electronic structure and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for studying pyrazole (B372694) derivatives. researchgate.netmdpi.com It provides a balance between accuracy and computational cost, making it suitable for analyzing the properties of medium-sized organic molecules like this compound. DFT methods, particularly with hybrid functionals like B3LYP, are frequently used to predict equilibrium structures and electronic properties. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.comwuxibiology.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and easier electronic transitions. nih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The distribution of these orbitals provides insight into the reactive sites within the molecule. For pyrazole derivatives, the HOMO and LUMO are often distributed across the pyrazole and phenyl rings, indicating that these regions are active in chemical reactions.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule. schrodinger.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of the molecule. schrodinger.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower stability. schrodinger.comnih.gov |

This table provides a general overview of HOMO and LUMO concepts.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. asrjetsjournal.orgresearchgate.net The MEP surface displays regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For pyrazole derivatives, the MEP analysis often reveals that the nitrogen atoms of the pyrazole ring are regions of negative potential, making them likely sites for electrophilic attack. nih.govresearchgate.net Conversely, the hydrogen atoms and the fluorophenyl ring can exhibit positive potential. The fluorine atom, being highly electronegative, influences the charge distribution significantly.

Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. researchgate.netresearchgate.net These descriptors include the electrophilicity index (ω), electronegativity (χ), chemical hardness (η), and chemical potential (μ).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron configuration. A higher hardness value indicates greater stability.

Chemical Potential (μ) : Related to the escaping tendency of electrons from a molecule.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

These descriptors are calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2 = -χ

Electrophilicity Index (ω) = μ² / (2η) = χ² / (2η)

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or change. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the electrophilic character of a species. |

This table outlines the key global chemical reactivity descriptors and their calculations based on HOMO and LUMO energies.

Ab Initio Approaches for Photophysical Properties and Optical Behavior

Ab initio methods, while computationally more intensive than DFT, can provide highly accurate predictions of photophysical properties and optical behavior. These methods are used to study the excited states of molecules, which is essential for understanding their fluorescence, phosphorescence, and nonlinear optical (NLO) properties. Pyrazole derivatives have shown potential for NLO applications, and theoretical calculations can help in designing molecules with enhanced NLO responses. nih.gov

Molecular Modeling and Simulations

Molecular modeling and simulations, such as molecular dynamics (MD), are employed to study the dynamic behavior of this compound and its interactions with other molecules, including biological targets. nih.gov These simulations can provide insights into the conformational flexibility of the molecule and the stability of its complexes with proteins or other receptors. nih.gov For instance, MD simulations can be used to investigate the binding stability of pyrazole derivatives within the active site of an enzyme, which is crucial for drug design. nih.gov

Molecular Dynamics (MD) Simulations for System Stability and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the stability of a compound within a biological system, such as its interaction with a protein, and the effects of solvent on its conformation and behavior.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is widely used to screen for potential drug candidates by predicting the binding affinity and interaction patterns of a ligand, such as this compound, with the active site of a target protein. biointerfaceresearch.comnih.gov

Derivatives of this compound have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes and receptors implicated in disease. These studies calculate a binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the protein. semanticscholar.orgijnc.ir A more negative binding affinity generally indicates a stronger and more favorable interaction. semanticscholar.orgijnc.ir

For example, a fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was docked into the human estrogen alpha receptor (ERα). semanticscholar.org The study reported a binding affinity of -10.61 kcal/mol, which was comparable to the native ligand, suggesting its potential as an ERα inhibitor. semanticscholar.org The docking results also revealed key interactions with amino acid residues in the active site, such as Arg394 and Glu353. semanticscholar.org

In another study, pyrazole derivatives were docked against several protein targets, including VEGFR-2, Aurora A, and CDK2, which are important in cancer. nih.gov The results showed that these compounds could fit deeply within the binding pockets of these proteins, forming hydrogen bonds and other favorable interactions with key amino acid residues. nih.gov

The table below summarizes the results of selected molecular docking studies involving pyrazole derivatives, highlighting the target protein, the binding affinity of the ligand, and the key interacting amino acid residues.

| Ligand/Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Human Estrogen Alpha Receptor (ERα) | -10.61 | Arg394, Glu353 |

| Pyrazole Derivative 1b | VEGFR-2 (2QU5) | -10.09 | Not Specified |

| Pyrazole Derivative 1d | Aurora A (2W1G) | -8.57 | Not Specified |

| Pyrazole Derivative 2b | CDK2 (2VTO) | -10.35 | Not Specified |

In Silico Prediction of Biological and Drug-like Properties

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.govijprajournal.com These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid costly failures in later stages of development. ijprajournal.com

For pyrazole derivatives, computational tools are employed to predict various physicochemical and drug-like properties based on established rules like Lipinski's Rule of Five and Veber's Rule. nih.gov Lipinski's Rule of Five evaluates drug-likeness based on molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). nih.gov Veber's rule considers the number of rotatable bonds (NRB) and the polar surface area (PSA). nih.gov

Studies on pyrazole derivatives have shown that many of these compounds comply with these rules, suggesting good oral bioavailability. nih.gov For instance, a study investigating 63 pyrazole derivatives found that the top-ranked compounds were compliant with both Lipinski's and Veber's rules. nih.gov

Toxicity prediction is another critical aspect of in silico analysis. ijprajournal.com Computational models can predict various toxicity endpoints, such as carcinogenicity, mutagenicity, and cytotoxicity. ijprajournal.com These predictions help in prioritizing compounds with a lower risk of adverse effects for further development. ijprajournal.com

The following table presents a sample of predicted ADMET and drug-like properties for a pyrazole compound, illustrating the type of data generated in these in silico studies.

| Property | Predicted Value | Compliance/Interpretation |

| Molecular Weight (MW) | 308.316 | Compliant with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 2.5248 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors (HBA) | 4 | Compliant with Lipinski's Rule (< 10) |

| Hydrogen Bond Donors (HBD) | 4 | Compliant with Lipinski's Rule (< 5) |

| Number of Rotatable Bonds (NRB) | 1 | Compliant with Veber's Rule (≤ 10) |

| Polar Surface Area (PSA) | 131.811 Ų | Compliant with Veber's Rule (≤ 140 Ų) |

Biological Activities and Pharmacological Potential of 1 4 Fluorophenyl Pyrazole Analogues

Enzyme Inhibition Profiles

Analogues of 1-(4-fluorophenyl)pyrazole have been extensively investigated as inhibitors of several clinically relevant enzymes. Their efficacy and selectivity are often attributed to the specific substitutions on the pyrazole (B372694) ring and the fluorophenyl moiety, which influence their binding affinity and interaction with the enzyme's active site.

A significant area of research for this compound analogues has been their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective in the design of modern non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.

Several studies have synthesized and evaluated hybrid pyrazole analogues for their anti-inflammatory and COX inhibitory activities. For instance, a series of hybrid pyrazole analogues (5a–5u) were synthesized and showed promising results. nih.gov Molecular docking studies revealed that the N1 substituent of the pyrazole core with a benzene sulfonamide moiety is crucial for selective COX-2 inhibitory activity. nih.gov This was exemplified by compounds 5u and 5s, where the SO2NH2 group inserted deep into the selective pocket of the COX-2 active site, forming hydrogen-bond interactions with key residues like His90 and Arg513. nih.gov

Another study highlighted a novel pyrazole derivative, AD 532 ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)), as a promising and safe option for managing chronic inflammatory conditions due to its COX-2 inhibitory effects. nih.gov Research into pyrazole–pyridazine hybrids has also yielded potent and selective COX-2 inhibitors. rsc.org Specifically, trimethoxy derivatives 5f and 6f demonstrated higher COX-2 inhibitory action than the well-known COX-2 inhibitor, celecoxib (B62257). rsc.org

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5f | >100 | 1.50 | >66.67 |

| 6f | >100 | 1.15 | >86.96 |

| Celecoxib | 15.2 | 1.85 | 8.22 |

Data sourced from in vitro COX-1 and COX-2 inhibition assays. rsc.org

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents that target essential bacterial pathways not present in humans. The bacterial fatty acid biosynthesis (FAS-II) pathway, and specifically the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme, represents an attractive target. nih.govnih.gov FabH catalyzes the initial condensation step in fatty acid biosynthesis, a process crucial for bacterial survival. nih.govnih.govresearchgate.net

Research has led to the discovery of a series of Pyrazol-Benzimidazole amides as potent FabH inhibitors with low toxicity. nih.gov Compound 31 from this series exhibited significant potential, with a Minimum Inhibitory Concentration (MIC) of 0.49-0.98 µg/mL against tested bacterial strains and an IC50 of 1.22 µM against E. coli FabH. nih.gov The antibacterial activity of these compounds was confirmed to be mediated through FabH inhibition, as they showed no activity against a FabH-deficient mutant strain. nih.govresearchgate.net Some studies have also suggested that the antibacterial activity of 2-pyrazoline derivatives can be attributed to their ability to inhibit the FabH enzyme. medpharmres.com

| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli FabH IC50 (µM) |

| 16 | 1.95 | 3.9 | 0.98 | 0.98 | 2.01 |

| 28 | 0.98 | 1.95 | 0.49 | 0.49 | 1.55 |

| 30 | 0.98 | 0.98 | 0.49 | 0.49 | 1.48 |

| 31 | 0.98 | 0.98 | 0.49 | 0.49 | 1.22 |

| 33 | 1.95 | 3.9 | 0.98 | 0.98 | 2.13 |

| 34 | 0.98 | 1.95 | 0.49 | 0.49 | 1.62 |

| 35 | 0.98 | 1.95 | 0.49 | 0.49 | 1.58 |

| 36 | 0.98 | 1.95 | 0.49 | 0.49 | 1.60 |

Data represents in-vitro antibacterial activities and E. coli FabH inhibition. nih.gov

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov Inhibition of these enzymes, particularly PDE4, has been a therapeutic strategy for inflammatory and respiratory diseases. nih.govfrontiersin.org

A scaffold-based drug design approach led to the discovery of a family of pyrazole derivatives as PDE4 inhibitors. lbl.gov Through chemical optimization, a 4,000-fold increase in potency was achieved, resulting in compounds with significant inhibitory activity against PDE4D. For example, 3,5-dimethyl-1-(3-nitro-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester (pyrazole no. 21) was identified as a potent PDE4D inhibitor with an IC50 of 0.021 µM. lbl.gov The structural analysis of these pyrazole derivatives bound to PDE4B or PDE4D provided insights into the key interactions necessary for potent inhibition. lbl.gov

| Compound | PDE4D IC50 (µM) |

| Pyrazole no. 8 | 0.27 |

| Pyrazole no. 21 | 0.021 |

Data from a study on pyrazole derivatives as PDE4 inhibitors. lbl.gov

Human microsomal prostaglandin E synthase-1 (hPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain. nih.gov Selective inhibition of hPGES-1 is considered a promising therapeutic approach for inflammatory conditions, potentially avoiding the side effects associated with traditional NSAIDs and selective COX-2 inhibitors. nih.gov

Rational drug design has led to the discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel, potent, and selective hPGES-1 inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that compounds with linear alkyl side chains on the 3-phenyl ring of the pyrazole were generally more potent. nih.gov Furthermore, compounds with a 2-thiobarbituric acid "head" were typically more potent than those with a barbituric acid head. nih.gov

| Compound | hPGES-1 IC50 (µM) |

| 7a | >10 |

| 7b | 2.5 |

| 7d | 1.2 |

| 7f | 1.8 |

| 8a | 8.5 |

| 8b | 1.1 |

| 8d | 0.5 |

| 8f | 0.8 |

In vitro inhibitory activities of pyrazole derivatives against human mPGES-1. nih.gov

Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of arylamine and hydrazine (B178648) drugs and carcinogens. nih.gov In prokaryotes, such as Mycobacterium tuberculosis, NAT is essential for survival within macrophages, making it a viable target for the development of new anti-tubercular drugs. nih.gov

A series of 3,5-diaryl-1H-pyrazoles have been identified as specific inhibitors of prokaryotic NAT enzymes. ox.ac.ukmanchester.ac.uk These compounds were developed based on a hit compound identified from a high-throughput screen that showed growth inhibition of M. tuberculosis. ox.ac.ukmanchester.ac.uk The synthesis and evaluation of these pyrazole analogues have provided valuable structure-activity relationship data for the design of more potent NAT inhibitors as potential anti-tubercular agents. ox.ac.ukmanchester.ac.uk

Anticancer and Cytotoxic Effects

The pyrazole scaffold is a common feature in many anticancer drugs, and analogues of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. medicinescience.orgsrrjournals.com

One study investigated the cytotoxic effects of azole compounds bearing a trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell lines. medicinescience.org Compound a1, a pyrazole derivative, was found to be the most potent, with IC50 values of 5.84, 5.01, and 5.57 µg/mL against these cell lines, respectively. medicinescience.org All synthesized compounds in this study were found to be very effective against the tested cancer cell lines. medicinescience.org

In another study, a novel pyrazole-based derivative, P3C, displayed potent cytotoxicity against 27 human cancer cell lines, with CC50 values in the low micromolar and nanomolar range, particularly in triple-negative breast cancer (TNBC) cell lines (0.25 to 0.49 µM). nih.gov The mechanism of action for P3C was found to involve the induction of reactive oxygen species (ROS) accumulation, leading to apoptosis. nih.gov

Furthermore, a novel 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal (B89532) of andrographolide (B1667393), compound 1f, exhibited strong, dose-dependent anti-proliferative activity on MDA-MB-231 breast cancer cells. preprints.org This compound induced apoptosis and caused S-phase arrest in the cancer cells. preprints.org Molecular docking studies have also shown that fluorinated pyrazole derivatives have the potential to inhibit estrogen receptor alpha (ERα), a key target in breast cancer therapy. mdpi.com

| Compound | Cell Line | IC50/CC50 |

| a1 | MCF-7 | 5.84 µg/mL |

| MDA-MB-231 | 5.01 µg/mL | |

| HCT-116 | 5.57 µg/mL | |

| P3C | MDA-MB-231 | 0.25-0.49 µM |

| 1f | MDA-MB-231 | Dose-dependent anti-proliferative activity |

Cytotoxic and anti-proliferative activities of various this compound analogues. medicinescience.orgnih.govpreprints.org

Cytotoxicity against Various Cancer Cell Lines (e.g., NCI-60, MCF-7)

Derivatives of this compound have demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines. For instance, a novel 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal of andrographolide was screened by the National Cancer Institute (NCI), USA, against their panel of 60 human cancer cell lines, showing promising anticancer properties. Further investigation of this compound on the MDA-MB-231 breast cancer cell line revealed strong, dose-dependent anti-proliferative effects.

In other studies, various 1,3,5-trisubstituted-1H-pyrazole derivatives have shown significant cytotoxicity against MCF-7 (human breast adenocarcinoma), A549 (lung carcinoma), and PC-3 (prostate cancer) cell lines. nih.govrsc.org Specifically, certain analogues featuring chlorophenyl, thiazole, and sulfonamide groups exhibited IC50 values against MCF-7 cells ranging from 3.9 to 35.5 μM. nih.govrsc.org The presence of a 4-fluorophenyl group on the pyrazole ring has been noted in several series of compounds with potent cytotoxic activities. For example, (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) but-3-en-2-one was reported to have good antibacterial activity and by extension, pyrazole derivatives are often explored for their anticancer potential. meddocsonline.org

The following table summarizes the cytotoxic activity of selected this compound analogues against various cancer cell lines.

| Compound Type | Cell Line | Activity | Reference |

| 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal of andrographolide | MDA-MB-231 | Strong, dose-dependent anti-proliferative effects | |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 | IC50: 3.9–35.5 μM | nih.govrsc.org |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | A549 | Significant cytotoxicity | nih.govrsc.org |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | PC-3 | Significant cytotoxicity | nih.govrsc.org |

Mechanisms of Apoptosis Induction in Cancer Cells

A significant body of research indicates that this compound analogues exert their anticancer effects by inducing apoptosis, a form of programmed cell death, in cancer cells. mdpi.com The mechanisms underlying this apoptosis induction are multifaceted and often involve the activation of key cellular pathways.

One of the primary mechanisms observed is the generation of reactive oxygen species (ROS). The accumulation of ROS can lead to mitochondrial depolarization and the subsequent activation of caspases, which are key executioners of apoptosis. mdpi.com For instance, a novel pyrazole derivative, PTA-1, was shown to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells at low micromolar concentrations. mdpi.com This was evidenced by the externalization of phosphatidylserine, activation of caspase-3/7, and DNA fragmentation. mdpi.com

Furthermore, these compounds can influence cell cycle progression, often causing cell cycle arrest at specific phases, which can be a prelude to apoptosis. PTA-1, for example, was found to arrest cells in the S and G2/M phases. mdpi.com Another study on 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated that these compounds could activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.govrsc.org Certain derivatives also induced DNA damage, as indicated by increased comet tail length, suggesting they trigger genotoxic stress leading to apoptosis. nih.govrsc.org Molecular docking studies have further suggested that some of these pyrazole derivatives can bind to and inhibit the anti-apoptotic protein Bcl-2, thereby promoting cell death. nih.govrsc.org

Kinase Inhibition (e.g., FLT3, VEGFR2, MEK)

Analogues of this compound have been identified as potent inhibitors of several protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). A series of biphenyl substituted pyrazolyl-ureas have been developed as novel FLT3 inhibitors. rsc.org Optimized compounds from this series demonstrated nanomolar activity against isolated FLT3 and FLT3-driven cell lines, with one compound showing an IC50 of 230 nM against the kinase and 18-280 nM against MOLM-14 and MV4-11 cells, respectively. rsc.org These inhibitors were found to suppress the phosphorylation of FLT3 and its downstream target STAT5, confirming their mode of action. rsc.org

VEGFR2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several fused pyrazole derivatives have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. frontiersin.org For instance, certain pyrazolo[3,4-d]pyrimidine derivatives revealed potent dual inhibition, with some compounds showing VEGFR-2 inhibition comparable to the reference drug erlotinib (IC50 = 0.20 μM). frontiersin.org The introduction of specific substituents, such as a sulfonamide group with a p-methyl moiety, was found to be beneficial for dual inhibitory activity. frontiersin.org

MEK Inhibition: While direct inhibition of MEK (Mitogen-activated protein kinase kinase) by this compound analogues is not extensively documented, the broader class of pyrazole derivatives has been explored for inhibition of the MAPK/ERK pathway. For example, pyrazolylpyrrole derivatives have been designed as selective ERK (Extracellular signal-regulated kinase) inhibitors. acs.org Given that MEK is the direct upstream activator of ERK, these findings suggest that the pyrazole scaffold has the potential to be adapted for MEK inhibition. However, more specific research focusing on this compound analogues is needed to establish a clear link to MEK inhibition.

The following table provides a summary of the kinase inhibitory activity of selected this compound analogues.

| Kinase Target | Compound Type | Activity | Reference |

| FLT3 | Biphenyl substituted pyrazolyl-ureas | IC50 = 230 nM (isolated kinase) | rsc.org |

| FLT3 | Biphenyl substituted pyrazolyl-ureas | IC50 = 18-280 nM (cell-based) | rsc.org |

| VEGFR-2 | Fused pyrazole derivatives | IC50 comparable to erlotinib (0.20 μM) | frontiersin.org |

Antimicrobial Activities

The this compound framework has also been a fruitful starting point for the development of novel antimicrobial agents with a broad spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Spectrum and Efficacy (e.g., against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, Escherichia coli, drug-resistant strains)

A number of studies have highlighted the antibacterial potential of this compound analogues against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

For instance, a series of novel pyrazole derivatives were synthesized and screened for their antimicrobial activity. One compound demonstrated exceptional activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was superior to the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another compound in the same series was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov

Furthermore, pyrazole-ciprofloxacin hybrids have been designed and synthesized, with many exhibiting good to excellent activity against Staphylococcus aureus. rsc.org Several of these hybrids showed MIC values ranging from 0.125 to 0.5 μg/mL, which is comparable to or even better than ciprofloxacin itself. rsc.org The structure-activity relationship of certain pyrazole derivatives revealed that halogen substitutions (e.g., -F, -Cl, -Br) on the phenyl ring contribute to good to excellent antibacterial activity. acu.edu.in Specifically, a bromine at the meta-position resulted in a compound that was four-fold more potent than ciprofloxacin against MRSA. acu.edu.in

The following table summarizes the antibacterial activity of selected this compound analogues.

| Bacterium | Compound Type | MIC (μg/mL) | Reference |

| Escherichia coli | Pyrazole derivative | 0.25 | nih.gov |

| Streptococcus epidermidis | Pyrazole derivative | 0.25 | nih.gov |

| Staphylococcus aureus | Pyrazole-ciprofloxacin hybrid | 0.125-0.5 | rsc.org |

| MRSA | Halogen-substituted pyrazole | MBC: 156.25 | acu.edu.in |

| Bacillus subtilis | Pyrazole amide | 3.12 - 6.25 | seejph.com |

| Staphylococcus aureus | Pyrazole amide | 6.25 - 12.5 | seejph.com |

Antifungal Spectrum and Efficacy (e.g., against Aspergillus niger, Candida albicans)

In addition to their antibacterial properties, this compound analogues have demonstrated significant antifungal activity against a range of fungal pathogens.

A study on novel pyrazole derivatives reported that one compound exhibited high antifungal activity against Aspergillus niger with an MIC of 1 μg/mL, which was comparable to the standard antifungal drug Clotrimazole. nih.gov Another investigation into pyrazole-imidazole hybrids found that one of the synthesized compounds showed potent activity against Aspergillus niger, with a larger inhibition zone than the standard drug Amphotericin B. cihanuniversity.edu.iqresearchgate.net

Furthermore, a series of novel 3,4-diaryl-1H-pyrazoles and 3,5-diaryl-1H-pyrazoles, derived from flavones and isoflavones, were tested for their activity against Candida albicans. bohrium.com Some of these compounds not only showed intrinsic antifungal activity but also displayed synergistic effects when combined with fluconazole, effectively reversing fluconazole resistance in Candida albicans strains. bohrium.com Structural analogues of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine have also been investigated for targeting stress kinases in Candida albicans as a novel antifungal strategy. nih.govfrontiersin.org

The following table provides a summary of the antifungal activity of selected this compound analogues.

| Fungus | Compound Type | Activity | Reference |

| Aspergillus niger | Pyrazole derivative | MIC: 1 μg/mL | nih.gov |

| Aspergillus niger | Pyrazole-imidazole hybrid | Potent inhibition zone | cihanuniversity.edu.iqresearchgate.net |

| Candida albicans | Diaryl-pyrazole derivative | Antifungal and resistance reversal activity | bohrium.com |

| Candida albicans | Pyrazole amide | MIC: 6.25 μg/mL | seejph.com |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, has spurred the search for new therapeutic agents. In this context, this compound analogues have shown promise as inhibitors of Mycobacterium tuberculosis.

Several studies have evaluated various pyrazole derivatives for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. For instance, a series of 2-pyrazolylpyrimidinones, which included analogues with a 4-fluorophenyl group, were found to be active against M. tuberculosis. nih.gov These compounds were shown to be bactericidal against replicating M. tuberculosis and retained their potency against clinical isolates. nih.gov

In another study, novel pyrazole-4-carboxamide derivatives were synthesized and tested for their antitubercular activity. japsonline.com Several of these compounds, which could conceptually be derived from a this compound scaffold, demonstrated potent activity against the Mycobacterium tuberculosis H37Rv strain. japsonline.com The minimum inhibitory concentration (MIC) for some of the most active 1,3,4-trisubstituted pyrazole analogues has been reported to be as low as 0.78 µg/ml. otavachemicals.com

Anti-inflammatory and Antinociceptive Responses

The search for novel therapeutic agents for pain and inflammation has led to significant investigation into heterocyclic compounds, with pyrazole derivatives emerging as a promising class. Analogues of this compound, in particular, have been the subject of various studies to evaluate their potential to modulate pain and inflammatory pathways. These compounds have demonstrated notable efficacy in preclinical models, suggesting multiple mechanisms of action that contribute to their analgesic and anti-inflammatory profiles.

The antinociceptive (pain-relieving) effects of this compound analogues have been substantiated in established in vivo models of pain. The acetic acid-induced writhing test, a model of visceral inflammatory pain, is commonly used to screen for analgesic activity. nih.gov In this test, the intraperitoneal injection of acetic acid induces a characteristic writhing response, and a reduction in the number of writhes indicates an analgesic effect. nih.gov Studies on various pyrazole derivatives have consistently shown a significant reduction in acetic acid-induced writhing. For instance, phenylpyrazole-triazine derivatives demonstrated a potent, dose-dependent reduction in writhing behavior in mice. nih.gov One study highlighted a new pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), which significantly inhibited abdominal writhing, indicating strong peripheral analgesic activity. researchgate.net

The formalin test is another critical model that distinguishes between neurogenic (early phase) and inflammatory (late phase) pain. Phenylpyrazole-triazine compounds were effective in the chronic (late) phase of the formalin test, and some also showed activity in the acute (early) phase, suggesting they can control both inflammatory and acute pain. nih.gov The combination of a pyrazole ring with other heterocyclic systems, such as 1,2,4-triazole-3-thiol, has been shown to create compounds with significant antinociceptive activity in both the acetic acid and formalin models. zsmu.edu.ua

| Compound | Dose (mg/kg) | Mean Number of Writhings (± SEM) | % Inhibition |

|---|---|---|---|

| Control (Vehicle) | - | 65.4 ± 3.1 | - |

| Compound 10a | 50 | 35.2 ± 2.8 | 46 |

| 100 | 11.6 ± 1.9 | 82 | |

| 200 | 3.2 ± 1.1 | 95 | |

| Compound 10b | 50 | 28.4 ± 2.5 | 57 |

| 100 | 8.2 ± 1.7 | 87 | |

| 200 | 1.3 ± 0.5 | 98 | |

| Compound 10e | 50 | 41.2 ± 3.5 | 37 |

| 100 | 18.6 ± 2.2 | 72 | |

| 200 | 5.4 ± 1.3 | 92 | |

| Indomethacin | 10 | 6.1 ± 1.2 | 91 |

The anti-inflammatory potential of this compound analogues is frequently assessed using the carrageenan-induced paw edema model in rodents. This model mimics the hallmarks of acute inflammation, including edema, and involves the release of pro-inflammatory mediators. creative-bioarray.com Subplantar injection of carrageenan triggers a biphasic inflammatory response, and measurement of paw volume over time allows for the quantification of anti-inflammatory effects. creative-bioarray.comnih.gov

Research has shown that pyrazole-containing compounds can effectively reduce paw edema. mdpi.com The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX), which are responsible for the production of prostaglandins. innspub.net Some triazine derivatives, for example, demonstrated stronger anti-inflammatory activity than the standard drug indomethacin, achieving significant inhibition of edema at the fourth hour post-carrageenan injection. mdpi.com Beyond reducing edema, these compounds have been found to lower the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the inflamed tissue. mdpi.commdpi.com This indicates that their anti-inflammatory action is mediated, at least in part, by suppressing the production of key signaling molecules that drive the inflammatory cascade.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-validated target for pain perception. nih.gov It is a non-selective cation channel primarily expressed on sensory neurons that acts as a sensor for noxious stimuli like heat and capsaicin. nih.gov The activation of TRPV1 is linked to inflammatory pain conditions, making its antagonists a subject of intensive research for new analgesics. mdpi.comwikipedia.org

Several classes of TRPV1 antagonists have been developed, with many featuring urea, thiourea, or carboxamide functionalities. wikipedia.org While direct studies on this compound as a TRPV1 antagonist are specific, the broader class of pyrazole-containing structures has been explored for this activity. The development of dual-acting antagonists that target both TRPA1 and TRPV1, two key ion channels in pain perception, represents a promising therapeutic strategy. semanticscholar.org A recently discovered flavonoid-based compound, CX-3, was identified as a potent and highly selective TRPV1 antagonist that exhibited significant analgesic activity in a formalin-induced inflammatory pain model without the hyperthermia side effects that have plagued earlier antagonists. nih.gov This highlights the potential for developing structurally diverse TRPV1 antagonists, a category where novel pyrazole analogues could be valuable candidates.

The interplay between the opioid system and other ion channels is a complex but important area for analgesic drug development. Acid-sensing ion channels (ASICs) are proton-gated cation channels involved in pain signaling and neurotransmission. nih.govcqdm.org Of the different subtypes, ASIC1a is abundantly expressed in the nervous system and has been implicated in the behavioral and synaptic effects of opioids. mdpi.com

Studies have shown that disrupting ASIC1a can enhance behavioral responses to opioids. mdpi.com Furthermore, certain opioid peptides have been found to act as positive allosteric modulators of ASIC channels, particularly the ASIC3 isoform, which can potentiate sustained currents and may contribute to hyperalgesia. nih.govsemanticscholar.org This suggests a complex interaction where opioids can directly or indirectly influence ASIC activity. While research has not yet explicitly detailed the direct modulation of opioid receptors or ASIC-1α by this compound analogues, the known involvement of ASICs in pain and opioid signaling presents a potential, yet unexplored, mechanism of action for novel pyrazole-based analgesics. researchgate.net

Antidiabetic and Metabolic Regulation Properties

Beyond pain and inflammation, pyrazole derivatives have demonstrated significant potential in the management of diabetes mellitus. innspub.net This metabolic disorder necessitates the development of new therapeutic agents, and heterocyclic compounds containing the pyrazole scaffold have emerged as promising candidates. researchgate.net Their antidiabetic effects are attributed to their ability to interact with various biological targets involved in glucose metabolism and insulin signaling. innspub.net

Pyrazole-containing compounds have been identified as inhibitors or activators of several key enzymes in diabetic pathways. These include:

Dipeptidyl peptidase-4 (DPP-4) inhibitors: Inhibition of DPP-4 is a recognized therapeutic approach for type 2 diabetes. researchgate.net

α-glucosidase and α-amylase inhibitors: These enzymes are involved in carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia.

Sodium-glucose co-transporter (SGLT) inhibitors: By inhibiting SGLT1 and SGLT2, these compounds can reduce glucose reabsorption in the kidneys. researchgate.net

Glycogen synthase kinase-3beta (GSK-3β) inhibitors. researchgate.net

Studies on pyrazole-based derivatives have confirmed their potential as antidiabetic agents through both in vitro and in vivo models. ekb.egresearchgate.net For example, certain synthesized pyrazole derivatives showed potent inhibition of α-amylase and α-glucosidase, which are critical for managing blood glucose levels. ekb.eg

| Compound Class | Target Enzyme/Receptor | Observed Effect | Therapeutic Potential |

|---|---|---|---|

| Pyrazole-tetrazole hybrids | α-amylase, α-glucosidase | Inhibition | Control of post-meal blood sugar spikes |

| Thiazole-pyrazole derivatives | DPP-4 | Inhibition | Enhancement of incretin hormone action |

| General Pyrazole Derivatives | SGLT-1, SGLT-2 | Inhibition | Increased urinary glucose excretion |

| General Pyrazole Derivatives | Peroxisome proliferator-activated receptor (PPAR) α/γ | Agonist activity | Improved insulin sensitivity |

Other Pharmacological Actions

The versatility of the pyrazole scaffold has led to its incorporation into molecules with a wide spectrum of pharmacological activities beyond those already discussed. nih.gov The unique chemical properties of the pyrazole ring make it a valuable component in medicinal chemistry for developing agents that can treat a variety of diseases. globalresearchonline.net

Extensive research has revealed that pyrazole derivatives exhibit numerous other biological effects, including:

Antitubercular Activity: Certain fluorinated pyrazoles and other analogues have shown significant inhibitory activity against Mycobacterium tuberculosis. globalresearchonline.net

Antimicrobial and Antifungal Activity: Many pyrazole derivatives have been synthesized and screened for their ability to inhibit the growth of various bacteria and fungi. dntb.gov.uamdpi.com

Antitumor Activity: Pyrazoline-based compounds have been evaluated for their potential to act as anticancer agents. japtronline.com

Antidepressant and Anticonvulsant Activity: The pyrazole nucleus is present in compounds that have been investigated for their effects on the central nervous system, including potential antidepressant and anticonvulsant properties. nih.gov

p38 MAP Kinase Inhibition: A specific derivative, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, was identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase, an important target in inflammatory diseases. nih.gov

This broad range of activities underscores the importance of the this compound core structure as a privileged scaffold in drug discovery. nih.gov

Vasorelaxant Effects and Cardiovascular System Modulation

Recent studies have highlighted the potential of this compound analogues as vasorelaxant agents, suggesting their utility in the management of cardiovascular disorders such as hypertension. One notable example is the compound 5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole (LQFM020), which has demonstrated promising vasorelaxant properties nih.gov. Preclinical pharmacokinetic assessments of LQFM020 have been conducted to evaluate its potential as a drug candidate nih.gov.

While research on the 4-fluorophenyl isomer is emerging, related compounds with different fluorine positions on the phenyl ring have also shown significant vasorelaxant activity. For instance, the 1-(2-fluorophenyl)pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), has been shown to elicit concentration-dependent relaxation in isolated aortic rings cdnsciencepub.comresearchgate.netnih.gov. The mechanism of action for these compounds is believed to involve the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and modulation of calcium channels cdnsciencepub.comresearchgate.netnih.gov. These findings underscore the potential of the fluorophenylpyrazole scaffold in the development of novel cardiovascular agents.

Table 1: Vasorelaxant Activity of Fluorophenylpyrazole Analogues

| Compound | Substitution | Key Findings | Mechanism of Action |

|---|---|---|---|

| LQFM020 | 1-(4-Fluorophenyl) | Promising vasorelaxant properties nih.gov. | Under investigation. |

| LQFM039 | 1-(2-Fluorophenyl) | Concentration-dependent vasorelaxation cdnsciencepub.comresearchgate.netnih.gov. | NO/cGMP pathway, Calcium channel modulation cdnsciencepub.comresearchgate.netnih.gov. |

Neurotensin (B549771) Receptor Type 2 (NTS2) Selectivity and Analgesic Effects

Analogues of this compound have been identified as selective modulators of the neurotensin receptor type 2 (NTS2), a target of interest for the development of non-opioid analgesics. A significant breakthrough in this area is the discovery of 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid. This compound has been identified as a potent and selective nonpeptide NTS2 partial agonist.

In vitro studies have demonstrated that this compound exhibits high selectivity for NTS2 over the neurotensin receptor type 1 (NTS1). This selectivity is a crucial attribute, as activation of NTS1 is associated with a different pharmacological profile. The analgesic effects of compounds acting on neurotensin receptors are well-documented, and they have been shown to be effective in various models of pain, including thermal, mechanical, and chemical stimuli. The development of NTS2-selective compounds like this this compound analogue offers a promising avenue for creating novel pain therapeutics with potentially fewer side effects than current opioid-based treatments.

Table 2: NTS2 Receptor Activity of a this compound Analogue

| Compound | Receptor Selectivity | Activity | Potential Therapeutic Application |

|---|---|---|---|

| 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid | NTS2 selective | Potent partial agonist | Analgesia |

Anticonvulsant Properties

The this compound core has also been incorporated into molecules designed to possess anticonvulsant activity. Research in this area has yielded compounds with significant efficacy in preclinical models of epilepsy. One such derivative, 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-one, has been identified as a potent anticonvulsant.

Table 3: Anticonvulsant Activity of this compound Analogues

| Compound | Preclinical Model | Efficacy |

|---|---|---|

| 3-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-3-ylamino)-2-(2-methylphenyl)quinazole-4(3H)-one | MES | 73.63% protection at 150 mg/kg |

| scPTZ | 75.59% protection at 150 mg/kg | |

| 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine | Not specified | Weak or no protective effect nih.govresearchgate.net. |

Antidepressant Activities

The investigation of this compound derivatives has extended into the realm of antidepressant research, with several analogues showing promising activity. The mechanism of action for many of these compounds is linked to the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.

One study identified 4-(1-ethyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (PY3) as a compound with significant antidepressant effects. In silico docking studies suggested a strong affinity for MAO-A, and subsequent in vivo testing in the tail suspension test confirmed its antidepressant-like activity chula.ac.th. Another series of compounds, 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamides, also demonstrated selective MAO-A inhibitory effects, with some derivatives exhibiting antidepressant and anxiolytic properties in preclinical models thieme-connect.com. These findings suggest that the this compound scaffold is a viable starting point for the development of novel antidepressant drugs, likely acting through the modulation of monoamine neurotransmitter levels.

Table 4: Antidepressant Activity of this compound Analogues

| Compound | Key Findings | Proposed Mechanism of Action |

|---|---|---|

| 4-(1-ethyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (PY3) | Good antidepressant activity in the tail suspension test chula.ac.th. | Potent inhibitory activity against MAO-A chula.ac.th. |

| 3-(4-Fluorophenyl)-5-(4-chlorophenyl)-N-allyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Exhibited antidepressant activity thieme-connect.com. | Selective MAO-A inhibition thieme-connect.com. |

| 3-(4-fluorophenyl)-5-(4-chlorophenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Showed anxiolytic activity thieme-connect.com. | Selective MAO-A inhibition thieme-connect.com. |

| 3-(4-fluorophenyl)-5-(4-bromophenyl)-N-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Displayed anxiolytic activity thieme-connect.com. | Selective MAO-A inhibition thieme-connect.com. |

Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl Pyrazole Derivatives

Impact of Fluorine Substitution on Electronic Properties, Lipophilicity, and Bioavailability

The presence of a fluorine atom at the para-position of the N1-phenyl ring in 1-(4-fluorophenyl)pyrazole derivatives profoundly influences the molecule's physicochemical properties, which in turn dictates its biological activity.

Lipophilicity: The substitution of hydrogen with fluorine typically increases the lipophilicity of a molecule, a critical factor for its ability to cross biological membranes. This increased lipophilicity is attributed to the fact that the C-F bond is more lipophilic than a C-H bond. For instance, in a series of pyrazole-based lamellarin O analogues, the N-substitution pattern on the pyrazole (B372694) ring, including aryl groups like 4-fluorophenyl, was a primary reason for the increased lipophilicity. nih.gov

Bioavailability: The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to improved bioavailability and a longer duration of action. For example, 5-(Z-amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is noted for the enhanced bioactivity conferred by the fluorophenyl group. chemimpex.com

| Property | Impact of 4-Fluoro Substitution | Reference |

| Electronic Effect | Strong inductive withdrawal (-I), weak resonance (+R), creates an electron-deficient phenyl ring. | nih.gov |

| Lipophilicity | Increases lipophilicity, enhancing membrane permeability. | nih.gov |

| Bioavailability | Can improve metabolic stability, potentially leading to higher bioavailability. | chemimpex.com |

Influence of Substituents on the Pyrazole Ring (e.g., Methyl, Carboxylic Acid) on Activity

Modifications to the pyrazole ring itself are a key strategy in tuning the pharmacological activity of this compound derivatives.

Methyl Substitution: The introduction of a methyl group on the pyrazole ring can have varied effects depending on its position. In a study of pyrazolone (B3327878) derivatives, the substitution of a methyl group with a trifluoromethyl group, which has different electronic properties, was a notable structural change in a potent compound. japsonline.com In another series of pyrazole-based inhibitors, the introduction of a methyl group on the pyrazole core led to a decrease in inhibitory activity against meprin α and β. nih.gov

Carboxylic Acid Substitution: The incorporation of a carboxylic acid group, a versatile functional group, can significantly impact a molecule's properties, often increasing its polarity and potential for hydrogen bonding interactions. Pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects. nih.goveurekaselect.com For instance, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was synthesized from a carboxylic acid intermediate and showed effective inhibition of cancer cell line proliferation. researchgate.net Furthermore, 5-(Z-amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is highlighted as a valuable building block for developing new therapeutic agents. chemimpex.com

| Substituent on Pyrazole Ring | General Impact on Activity | Specific Examples | Reference |

| Methyl | Can increase lipophilicity; effect is position-dependent. | Substitution with trifluoromethyl group noted in a potent pyrazolone derivative. | japsonline.com |

| Introduction of a methyl group decreased meprin inhibition. | nih.gov | ||

| Carboxylic Acid | Increases polarity and potential for hydrogen bonding; serves as a key synthetic handle. | Pyrazole-3-carboxylic acid derivatives show antibacterial and anti-inflammatory activity. | nih.gov |

| Pyrazole-5-carboxylic acid derivatives are also biologically active. | eurekaselect.com | ||

| A 5-(4-fluorophenyl)pyrazole-3-carboxylic acid derivative showed anticancer activity. | researchgate.net |

Effects of N1-Phenyl Group Substitutions on Receptor Binding and Efficacy

The nature of the substituent on the N1-phenyl ring is a critical determinant of receptor binding affinity and efficacy.

In the development of neurotensin (B549771) receptor type 2 (NTS2) selective ligands, the substitution on the N1-phenyl ring of a pyrazole scaffold played a pivotal role. Starting from a nonselective compound, the introduction of a 4-fluorophenyl group at the N1-position was a key modification that led to compounds with enhanced NTS2 potency and selectivity over the NTS1 receptor. nih.gov Specifically, the 4-fluorophenyl-substituted compounds showed a desirable profile, being potent partial agonists at the NTS2 receptor while having diminished activity at the NTS1 receptor. nih.gov

Further studies on pyrazolo[1,5-a]quinazolines as mGlu2/mGlu3 negative allosteric modulators revealed that the presence of a 4-fluorophenyl group at the R1 position generally resulted in compounds with retained or modestly increased potencies compared to unsubstituted phenyl analogues. nih.gov However, other substitutions on the phenyl ring, such as 4-methoxy, 4-trifluoromethyl, or 4-ethyl, led to a significant decrease in potency. nih.gov

| N1-Phenyl Group Substitution | Effect on Receptor Binding and Efficacy | Example Receptor/Target | Reference |

| 4-Fluorophenyl | Enhanced potency and selectivity for NTS2 over NTS1. | Neurotensin Receptor Type 2 (NTS2) | nih.gov |

| 4-Fluorophenyl | Retained or modestly increased potency. | mGlu2/mGlu3 Receptors | nih.gov |

| 4-Methoxyphenyl, 4-Trifluoromethylphenyl, 4-Ethylphenyl | Severely attenuated potency. | mGlu2/mGlu3 Receptors | nih.gov |

| Ortho-Chloro | Increased binding affinity through hydrophobic interactions. | Phosphodiesterase 4B (PDE4B) | researchgate.net |

Correlation between Molecular Features and Antimicrobial/Antifungal Potency (e.g., Piperidine (B6355638) Moieties)

The incorporation of specific molecular features, such as piperidine moieties, has been shown to be a successful strategy for enhancing the antimicrobial and antifungal potency of pyrazole derivatives.

Several studies have highlighted the importance of the piperidine ring in conferring antimicrobial activity. For instance, various 2,6-disubstituted piperidine-4-one derivatives have demonstrated promising antibacterial and antifungal activity. researchgate.net In a series of novel piperidine-4-carbohydrazide (B1297472) derivatives, compounds exhibited excellent antifungal effects against agriculturally important fungi, with some showing better efficacy than commercial fungicides. nih.gov The mechanism of action for some of these compounds was found to be the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov

While direct studies on this compound derivatives containing piperidine moieties are limited in the provided results, the general principle of piperidine incorporation as a strategy to enhance antimicrobial and antifungal activity is well-established for other heterocyclic compounds. researchgate.netnih.gov For example, a study on 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, which contains a related piperazine (B1678402) ring, showed significant anticonvulsant activity. mdpi.com

| Molecular Feature | Impact on Antimicrobial/Antifungal Potency | Example Organisms | Reference |

| Piperidine Moiety | Can significantly enhance antibacterial and antifungal activity. | Staphylococcus aureus, Bacillus subtilis, Aspergillus niger, Candida albicans | researchgate.net |

| Piperidine-4-carbohydrazide | Potent antifungal activity, in some cases superior to commercial fungicides. | Rhizoctonia solani, Verticillium dahliae | nih.gov |

Structural Prerequisites for Specific Pharmacological Activities (e.g., Antidiabetic, Anticonvulsant)

The this compound scaffold has been explored for various therapeutic applications, with specific structural features being crucial for eliciting antidiabetic and anticonvulsant activities.

Antidiabetic Activity: Pyrazole derivatives have been widely investigated as potential antidiabetic agents, acting through various mechanisms such as inhibition of α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4). researchgate.netnih.gov For instance, two pyrazole derivatives, Pyz-1 and Pyz-2, showed potent α-glucosidase and α-amylase inhibition. nih.gov The development of pyrazole compounds as antidiabetic agents is an active area of research, with a focus on designing molecules that can effectively modulate these key enzymes. researchgate.neteurekaselect.com

Anticonvulsant Activity: A number of pyrazole derivatives have shown significant anticonvulsant activity in various animal models. nih.govresearchgate.net For instance, in a study of novel substituted pyrazoles, one compound was identified as a potent anticonvulsant agent with no behavioral alteration and considerable CNS depressant activity. nih.gov The general structural requirements for anticonvulsant activity in many heterocyclic compounds often include a hydrophobic aromatic ring and a hydrogen-bonding domain, features that can be readily incorporated into the this compound framework. slideshare.net In a series of pyrrolidine-2,5-dione derivatives, a compound containing a 4-(4-fluorophenyl)piperazin-1-yl moiety displayed potent anticonvulsant activity, highlighting the potential of combining the fluorophenyl group with other heterocyclic rings. mdpi.com

| Pharmacological Activity | Structural Prerequisites | Example Mechanism/Target | Reference |

| Antidiabetic | Varies depending on the target; often involves features that allow for specific enzyme inhibition. | α-glucosidase and α-amylase inhibition. | nih.gov |

| DPP-4 inhibition. | researchgate.net | ||

| Anticonvulsant | Typically includes a hydrophobic aromatic moiety and a hydrogen-bonding domain. | Interaction with voltage-gated sodium and calcium channels. | mdpi.com |

| A 4-(4-fluorophenyl)piperazin-1-yl moiety was found in a potent anticonvulsant. | mdpi.com |

Mechanistic Investigations of 1 4 Fluorophenyl Pyrazole Mediated Biological Effects

Molecular Mechanisms of Enzyme-Ligand Interactions and Inhibition